N-(3-tert-butyl-1,2-oxazol-5-yl)-5-phenyl-1,2-oxazole-3-carboxamide
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Overview
Description
N-(3-tert-butyl-1,2-oxazol-5-yl)-5-phenyl-1,2-oxazole-3-carboxamide: is a complex organic compound characterized by its unique structure, which includes both oxazole and isoxazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-tert-butyl-1,2-oxazol-5-yl)-5-phenyl-1,2-oxazole-3-carboxamide typically involves multiple steps, starting from readily available precursors. The process often includes the formation of the oxazole and isoxazole rings through cyclization reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow chemistry and automated synthesis platforms. These methods ensure high yield and purity of the final product, making it suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: N-(3-tert-butyl-1,2-oxazol-5-yl)-5-phenyl-1,2-oxazole-3-carboxamide undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). Reaction conditions such as temperature, pressure, and solvent choice play a critical role in determining the outcome of these reactions .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxazole derivatives, while reduction reactions may produce isoxazole derivatives .
Scientific Research Applications
Chemistry: In chemistry, N-(3-tert-butyl-1,2-oxazol-5-yl)-5-phenyl-1,2-oxazole-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies .
Biology: In biology, this compound is investigated for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development and therapeutic applications .
Medicine: In medicine, this compound is explored for its potential to interact with specific biological targets, such as enzymes or receptors. This interaction can lead to the development of new pharmaceuticals with improved efficacy and safety profiles .
Industry: In industry, this compound is used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties make it suitable for enhancing the performance and durability of these materials .
Mechanism of Action
The mechanism of action of N-(3-tert-butyl-1,2-oxazol-5-yl)-5-phenyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The pathways involved in these interactions are often complex and may include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
N-(3-tert-butyl-1,2-oxazol-5-yl)but-2-enamide: This compound shares the oxazole ring but differs in the side chain structure.
N-(3-tert-butyl-1,2-oxazol-5-yl)-2-{4-[(3,4-dimethoxyphenyl)methyl]piperazin-1-yl}acetamide: This compound has a similar core structure but includes additional functional groups that may alter its chemical and biological properties.
Uniqueness: N-(3-tert-butyl-1,2-oxazol-5-yl)-5-phenyl-1,2-oxazole-3-carboxamide is unique due to its specific combination of oxazole and isoxazole rings, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific research applications .
Properties
IUPAC Name |
N-(3-tert-butyl-1,2-oxazol-5-yl)-5-phenyl-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c1-17(2,3)14-10-15(23-20-14)18-16(21)12-9-13(22-19-12)11-7-5-4-6-8-11/h4-10H,1-3H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHPYVPDBMUKEOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NOC(=C1)NC(=O)C2=NOC(=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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